molecular formula C20H16N4O4 B589118 4-Nitrobenzoyl Varenicline CAS No. 1329651-19-5

4-Nitrobenzoyl Varenicline

Cat. No.: B589118
CAS No.: 1329651-19-5
M. Wt: 376.372
InChI Key: XRIRHQDUNQALNR-UHFFFAOYSA-N
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Description

4-Nitrobenzoyl Varenicline is a derivative of Varenicline, a well-known nicotinic receptor partial agonist used primarily for smoking cessation. The compound is identified by the CAS number 1329651-19-5 and has the molecular formula C20H16N4O4

Preparation Methods

The synthesis of 4-Nitrobenzoyl Varenicline typically involves the nitration of Varenicline or its intermediates. The reaction conditions often include the use of nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids. The process requires careful control of temperature and reaction time to ensure the selective introduction of the nitro group at the desired position on the benzoyl ring .

For industrial production, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is usually achieved through recrystallization or chromatography techniques to obtain high-purity this compound suitable for further applications .

Chemical Reactions Analysis

4-Nitrobenzoyl Varenicline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Mechanism of Action

The mechanism of action of 4-Nitrobenzoyl Varenicline is similar to that of Varenicline. It acts as a partial agonist at nicotinic acetylcholine receptors, particularly the alpha-4 beta-2 subtype. By binding to these receptors, it partially activates them while preventing nicotine from binding and exerting its full agonistic effects. This dual action helps reduce nicotine cravings and withdrawal symptoms in individuals attempting to quit smoking .

Properties

IUPAC Name

(4-nitrophenyl) 5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4/c25-20(28-15-3-1-14(2-4-15)24(26)27)23-10-12-7-13(11-23)17-9-19-18(8-16(12)17)21-5-6-22-19/h1-6,8-9,12-13H,7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIRHQDUNQALNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C(=O)OC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858182
Record name 4-Nitrophenyl 6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxaline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329651-19-5
Record name 4-Nitrophenyl 6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxaline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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